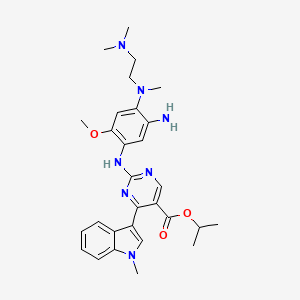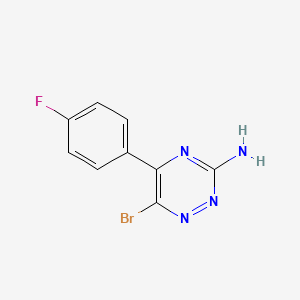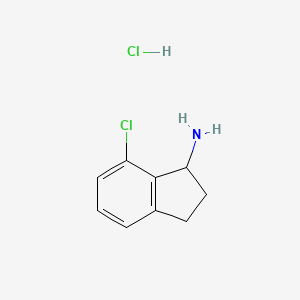
4',4'''-Sulfonylbis(4-fluoro-1,1'-biphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) is an organic compound with the molecular formula C24H16F2O2S and a molecular weight of 406.44 g/mol It is a biphenyl derivative where two fluorine atoms are substituted at the 4 and 4’ positions, and a sulfonyl group bridges the two biphenyl units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) typically involves the reaction of 4-fluorobiphenyl with a sulfonylating agent under controlled conditions. One common method involves the use of sulfuryl chloride (SO2Cl2) as the sulfonylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the biphenyl units can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The biphenyl units can undergo coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl units. This can lead to the formation of reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorodiphenyl Sulfone: Similar in structure but lacks the sulfonyl bridge.
4,4’-Dichlorodiphenyl Sulfone: Contains chlorine atoms instead of fluorine.
4,4’-Dimethoxydiphenyl Sulfone: Contains methoxy groups instead of fluorine.
Uniqueness
4’,4’‘’-Sulfonylbis(4-fluoro-1,1’-biphenyl) is unique due to the presence of both fluorine atoms and a sulfonyl bridge, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability .
Propiedades
IUPAC Name |
1-fluoro-4-[4-[4-(4-fluorophenyl)phenyl]sulfonylphenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2O2S/c25-21-9-1-17(2-10-21)19-5-13-23(14-6-19)29(27,28)24-15-7-20(8-16-24)18-3-11-22(26)12-4-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBRBGXGXDUSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-6-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8228222.png)

![tert-Butyl 5,6-dioxo-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B8228244.png)


![3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8228273.png)





![4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))](/img/structure/B8228322.png)


